molecular formula C8H4ClF2NO3S B2388927 3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 1706454-18-3

3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No. B2388927
CAS RN: 1706454-18-3
M. Wt: 267.63
InChI Key: GYGJTKHITVYSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride” is a chemical compound . It is also known as "3,3-difluoro-2-oxoindoline-5-sulfonyl chloride" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H4ClF2NO3S/c9-16(14,15)4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 267.64 .

Scientific Research Applications

Synthesis of Indole Derivatives

  • 3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is used in the synthesis of various indole derivatives. These derivatives, such as 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, have attracted attention due to their potential biological activities, particularly in the development of antiviral and anticancer compounds. The synthesis pathway includes reactions with trifluoroacetimidoyl chlorides and copper (II) catalysts to yield these compounds in moderate to good yields (López et al., 2017).

Preparation of Triazoloindoles

  • Another application is in the preparation of triazoloindoles through tandem catalysis processes. These 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles can be used as α-imino rhodium carbene precursors for constructing a range of valuable indole molecules, including various biindoles and dihydropyrroloindoles (Xing et al., 2014).

Metal-Free Electrophilic Trifluoromethylthiolation

  • This compound is also utilized in the regioselective trifluoromethylthiolation of indole derivatives under reductive conditions. This metal-free process is applicable for the trifluoromethylthiolation of various azaarenes, enamines, and enoxysilanes, using phosphine as the reducing agent (Chachignon et al., 2016).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

  • In solid-phase organic synthesis, polymer-supported sulfonyl chloride is employed for the synthesis of disubstituted 1,3-oxazolidin-2-ones. This methodology is significant for generating molecules with antibacterial activity, which is crucial in drug development (Holte et al., 1998).

Synthesis of Aryl/Alkylthioindoles

  • The iodine-catalyzed process for sulfenylation of indoles using aryl-/alkyl sulfonyl chlorides results in the formation of indole 3-sulfenylether molecules. This methodology indicates the potential of the compound in generating various sulfenylated indoles (Kumaraswamy et al., 2015).

Conversion to 3,3-Difluoro-2-oxindoles

  • This compound can be converted to 3,3-difluoro-2-oxindoles directly from indoles. This process uses N-fluorobenzenesulfonimide as a fluorinating reagent, beneficial for forming the desired product (Lim et al., 2012).

Safety and Hazards

This compound is for research use only and is not intended for use as a medicine, food, or household item . It is considered dangerous, with hazard statements including H301+H311+H331-H315-H319 .

Future Directions

The potential future directions of research on this compound include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications .

properties

IUPAC Name

3,3-difluoro-2-oxo-1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO3S/c9-16(14,15)4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGJTKHITVYSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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